molecular formula C14H20ClN3O3 B1384545 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride CAS No. 1281192-35-5

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride

Cat. No. B1384545
M. Wt: 313.78 g/mol
InChI Key: CDOMHZOBKNSCBF-UHFFFAOYSA-N
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Description

The compound “4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride” is a chemical compound with the molecular formula C14H20ClN3O3 . It is available from various suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19N3O3.ClH/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15;/h6-7,9,18H,2-5,8,15H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 313.78 . It is a powder at room temperature . More detailed physical and chemical properties may be available from suppliers or in specific databases .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Activity

    A range of oxadiazole derivatives, including those similar in structure to 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride, have been synthesized and shown to possess significant antibacterial activity. Compounds like these have demonstrated effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Rai et al., 2010); (Kakanejadifard et al., 2013).

  • Antifungal Properties

    Some oxadiazole derivatives have shown potential as antifungal agents, effective against strains like Candida albicans (Kocabalkanli et al., 2001).

Anticancer and Antiproliferative Effects

  • Anticancer Potential

    Oxadiazole derivatives have been explored for their anticancer activities. Compounds structurally related to 4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride have shown inhibitory effects on various human cancer cell lines, including breast, lung, and prostate cancer cells (Yakantham et al., 2019); (Ahsan et al., 2018).

  • Antiproliferative Activity

    Some oxadiazole analogs exhibit significant antiproliferative activity against various cancer cell lines. This includes the inhibition of cell growth in certain types of breast cancer cells (Dewangan et al., 2015).

Miscellaneous Applications

  • Analgesic and Anti-inflammatory Properties

    Oxadiazole derivatives have shown promising analgesic and anti-inflammatory activities, suggesting potential use in pain and inflammation management (Dewangan et al., 2015).

  • Enzyme Inhibition

    Some studies indicate that certain oxadiazole compounds can inhibit enzymes like lipase and α-glucosidase, which are important in metabolic processes (Bekircan et al., 2015).

Safety And Hazards

According to the available safety data, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

4-[5-(5-aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3.ClH/c1-19-12-9-10(6-7-11(12)18)14-16-13(20-17-14)5-3-2-4-8-15;/h6-7,9,18H,2-5,8,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOMHZOBKNSCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NOC(=N2)CCCCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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